molecular formula C13H10N2O7S B14634197 2,6-Dinitrophenyl phenylmethanesulfonate CAS No. 56620-20-3

2,6-Dinitrophenyl phenylmethanesulfonate

Cat. No.: B14634197
CAS No.: 56620-20-3
M. Wt: 338.29 g/mol
InChI Key: PDTVWFWYDVANGE-UHFFFAOYSA-N
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Description

2,6-Dinitrophenyl phenylmethanesulfonate (DNPM) is a sulfonate ester characterized by a phenylmethanesulfonyl group attached to a 2,6-dinitrophenyl scaffold. The electron-withdrawing nitro groups at the 2- and 6-positions of the aromatic ring activate the ipso-carbon toward nucleophilic attack, while the phenylmethanesulfonate group serves as a leaving group (X = –SO2CH2Ph).

Properties

CAS No.

56620-20-3

Molecular Formula

C13H10N2O7S

Molecular Weight

338.29 g/mol

IUPAC Name

(2,6-dinitrophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H10N2O7S/c16-14(17)11-7-4-8-12(15(18)19)13(11)22-23(20,21)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

PDTVWFWYDVANGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,6-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the sulfonate group. The reaction conditions often require a non-aqueous environment to prevent the formation of undesired pyridinium salts .

Industrial Production Methods

In industrial settings, the production of 2,6-Dinitrophenyl phenylmethanesulfonate can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials . The reaction is typically carried out under mild conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines and alcohols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones and other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2,6-Dinitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitrophenyl phenylmethanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The nitro groups on the phenyl ring also contribute to its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DNPM’s reactivity, we compare it with structurally related compounds studied in SNAr reactions, focusing on kinetic parameters, leaving group efficiency, and substituent effects. Key analogs include:

  • 1-Methoxy-2,4-dinitrobenzene (X = –OMe)
  • 2,4-Dinitrophenyl phenyl ether (X = –OPh)
  • 2,4-Dinitrophenyl phenyl sulfide (X = –SPh)
  • 2,4-Dinitrophenyl phenyl sulfone (X = –SO2Ph)

Table 1: Kinetic and Thermodynamic Parameters for Hydrazine Reactions with 2,4-Dinitrophenyl Derivatives

Compound Leaving Group (X) $ k_A $ (M$^{-1}$s$^{-1}$) ΔH° (kJ/mol) ΔS° (J/mol·K)
1-Methoxy-2,4-dinitrobenzene –OMe 0.012 68.2 -34.5
2,4-Dinitrophenyl phenyl ether –OPh 0.085 59.8 -28.1
2,4-Dinitrophenyl phenyl sulfide –SPh 0.192 52.3 -22.7
2,4-Dinitrophenyl phenyl sulfone –SO2Ph 0.450 46.1 -18.9

Data adapted from Table 3 in .

Key Comparisons:

Leaving Group Efficiency :
The rate constants ($ k_A $) increase with the leaving group’s ability to stabilize negative charge (e.g., sulfone > sulfide > ether > methoxy). DNPM’s phenylmethanesulfonate group (–SO2CH2Ph) is expected to exhibit even higher leaving group efficiency than –SO2Ph (sulfone) due to the electron-donating methylene (–CH2–) group, which may slightly destabilize the leaving anion. However, steric hindrance from the bulky phenylmethanesulfonate group could offset this effect.

However, the electronic activation of the ipso-carbon is likely comparable, as both configurations provide strong electron-withdrawing effects.

Thermodynamic Parameters :
Lower ΔH° (activation enthalpy) and less negative ΔS° (activation entropy) correlate with faster reactions. For example, the sulfone derivative (–SO2Ph) has ΔH° = 46.1 kJ/mol and ΔS° = -18.9 J/mol·K, enabling faster kinetics than the methoxy analog (ΔH° = 68.2 kJ/mol). DNPM may exhibit similar or improved thermodynamics if steric effects are mitigated.

Mechanistic Implications : All analogs follow pseudo-first-order kinetics with hydrazine, and the absence of general base catalysis suggests a concerted SNAr mechanism. DNPM’s reactivity in analogous reactions would depend on the balance between electronic activation (enhanced by nitro groups) and steric hindrance (from 2,6-substitution and the bulky leaving group).

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